molecular formula C18H18N2O4S2 B2866889 N-(4-(N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)sulfamoyl)phenyl)acetamide CAS No. 1428380-52-2

N-(4-(N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2866889
CAS No.: 1428380-52-2
M. Wt: 390.47
InChI Key: NCRUEWYEUFBSSP-UHFFFAOYSA-N
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Description

N-(4-(N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)sulfamoyl)phenyl)acetamide is a sulfonamide-acetamide hybrid featuring a phenyl core substituted with a sulfamoyl group bearing two heterocyclic moieties: furan-3-ylmethyl and thiophen-2-ylmethyl. This structural architecture positions it within a broader class of sulfonamide derivatives known for diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The compound’s unique combination of furan (oxygen-containing heterocycle) and thiophene (sulfur-containing heterocycle) substituents may enhance electronic diversity, influencing solubility, metabolic stability, and target binding compared to analogs with single heterocycles or aliphatic substituents.

Properties

IUPAC Name

N-[4-[furan-3-ylmethyl(thiophen-2-ylmethyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-14(21)19-16-4-6-18(7-5-16)26(22,23)20(11-15-8-9-24-13-15)12-17-3-2-10-25-17/h2-10,13H,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRUEWYEUFBSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that combines several heterocyclic moieties, including furan and thiophene, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

  • Furan and Thiophene Rings : These heterocycles contribute to the compound's unique electronic properties and biological interactions.
  • Sulfamoyl Group : Known for its role in various pharmacological activities, enhancing the compound's potential as a therapeutic agent.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities. The following table summarizes some of the biological activities associated with related compounds:

Compound NameStructural FeaturesBiological Activity
SuprofenThiophene derivativeAnti-inflammatory
ArticaineThiophene derivativeLocal anesthetic
SulfamethoxazoleSulfonamide derivativeAntimicrobial
Furan-2-carboxylic acidFuran derivativeVarious biological activities
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other sulfonamide derivatives that target bacterial dihydropteroate synthase.
  • Cell Signaling Modulation : It could affect signaling pathways by interacting with protein targets through hydrogen bonding and π-π stacking interactions, influencing cellular responses such as apoptosis or proliferation.

Case Studies

Several studies have explored the biological activity of compounds with similar structures:

  • Anticancer Activity : A study demonstrated that a related compound promoted apoptosis in cancer cell lines by activating caspase pathways. This suggests that this compound could exhibit similar anticancer properties through apoptosis induction .
  • Antimicrobial Properties : Research on sulfamoyl derivatives has shown significant antimicrobial activity against various pathogens, indicating that this compound may also possess similar effects .
  • Toxicity Studies : Toxicological assessments have revealed that certain derivatives exhibit low toxicity to normal cells while effectively targeting cancer cells, highlighting their potential for therapeutic use with minimal side effects .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Sulfamoyl Substituents

Key Compounds :

  • (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (): Features a saturated tetrahydrofuran-derived substituent.
  • N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)acetamide (): Substituted with a thiazole ring.
  • N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide (, Compound 9).

Comparison :

Property Target Compound (Furan/Thiophene) (S)-Tetrahydrofuran Derivative Thiazole Derivative Isoxazole Derivative
Heterocycle Type Furan (O) + Thiophene (S) Saturated tetrahydrofuran (O) Thiazole (N, S) Isoxazole (N, O)
Melting Point (°C) Not Reported 174–176 95% purity (no m.p.) 165–167
Synthetic Yield Not Reported 57% N/A 67.9%
Biological Activity Not Reported Unspecified Unspecified Urease inhibition
  • Solubility : Thiophene’s lipophilicity may reduce aqueous solubility relative to oxygen-dominated analogs like the tetrahydrofuran derivative .
Analogs with Extended Pharmacophores

Key Compounds :

  • 2-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide (, Compound 6c): Integrates a thiazolidinone moiety for anticancer activity.
  • 2-Cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide (): Pyrazole-sulfonamide scaffold with apoptosis-inducing properties.

Comparison :

Property Target Compound Thiazolidinone Derivative Pyrazole-Sulfonamide
Core Structure Acetamide Thiazolidinone-acetamide Acrylamide-sulfonamide
Substituents Furan/Thiophene Benzylidene + thiazolidinone Pyridine + acrylamide
Biological Activity Not Reported Anticancer, anti-hyperglycemic Apoptosis in colon cancer
  • Pharmacokinetics : The target compound’s smaller heterocycles (furan/thiophene) may improve metabolic stability over bulkier groups like benzylidene .
  • Mechanistic Diversity : Pyridine in ’s compound likely enhances π-π stacking in DNA interactions, whereas furan/thiophene may target sulfur-dependent enzymes (e.g., cysteine proteases) .
Analogs with Aromatic and Aliphatic Sulfamoyl Substituents

Key Compounds :

  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Nitro and chloro substituents on the phenyl ring.
  • N-(4-{[Benzyl(prop-2-yn-1-yl)carbamimidoyl]sulfamoyl}phenyl)acetamide (): Propargyl and benzyl groups.

Comparison :

Property Target Compound Nitro/Chloro Derivative Propargyl-Benzyl Derivative
Substituent Type Heterocyclic Electron-withdrawing (NO₂, Cl) Aliphatic (propargyl, benzyl)
Melting Point (°C) Not Reported 202–210 Not Reported
Synthetic Complexity Moderate Low (direct acetylation) High (multistep)
  • Reactivity : Electron-withdrawing groups () increase electrophilicity, favoring nucleophilic substitution, while the target compound’s heterocycles may participate in hydrogen bonding .

Preparation Methods

Preparation of 4-Nitrophenylsulfonyl Chloride

4-Nitrobenzenesulfonic acid was treated with phosphorus pentachloride (PCl₅) in dichloromethane under reflux, yielding 4-nitrophenylsulfonyl chloride (89% yield).

Key Data :

  • $$ ^1H $$ NMR (CDCl₃): δ 8.39 (d, $$ J = 8.8 $$ Hz, 2H, ArH), 8.12 (d, $$ J = 8.8 $$ Hz, 2H, ArH).
  • FT-IR (cm⁻¹): 1372 (S=O asym), 1174 (S=O sym), 1520 (NO₂).

Monosubstitution with Furan-3-ylmethylamine

A solution of 4-nitrophenylsulfonyl chloride (10 mmol) in THF was treated with furan-3-ylmethylamine (12 mmol) and triethylamine (15 mmol) at 0°C. After stirring for 6 h, the product 4-nitro-N-(furan-3-ylmethyl)benzenesulfonamide was isolated (75% yield).

Characterization :

  • $$ ^1H $$ NMR (DMSO-d₆): δ 8.25 (d, $$ J = 8.7 $$ Hz, 2H, ArH), 7.94 (d, $$ J = 8.7 $$ Hz, 2H, ArH), 7.42 (s, 1H, furan-H), 6.58 (d, $$ J = 1.8 $$ Hz, 1H, furan-H), 4.12 (s, 2H, CH₂).
  • HRMS (ESI): m/z calcd. for C₁₁H₁₁N₂O₅S [M+H]⁺: 299.04; found: 299.03.

Alkylation with Thiophen-2-ylmethyl Bromide

The monosubstituted sulfonamide (8 mmol) was dissolved in DMF and treated with NaH (12 mmol) at 0°C. Thiophen-2-ylmethyl bromide (10 mmol) was added dropwise, and the mixture stirred at 60°C for 12 h. 4-Nitro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide was obtained (68% yield).

Key Observations :

  • Alkylation efficiency improved with DMF as solvent (dielectric constant ε = 37), facilitating deprotonation of the sulfonamide NH.
  • Side-product formation (<5%) attributed to over-alkylation was minimized by stoichiometric control.

Reduction and Acetylation to Final Product

Catalytic Hydrogenation of Nitro Group

The nitro intermediate (5 mmol) was hydrogenated using 10% Pd/C (50 mg) in ethanol under H₂ (50 psi) for 4 h, yielding 4-amino-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide (92% yield).

Spectroscopic Confirmation :

  • $$ ^1H $$ NMR (DMSO-d₆): δ 7.21 (d, $$ J = 8.5 $$ Hz, 2H, ArH), 6.72 (d, $$ J = 8.5 $$ Hz, 2H, ArH), 4.05 (s, 4H, 2×CH₂).
  • Disappearance of NO₂ FT-IR signals confirmed reduction.

Acetylation with Acetic Anhydride

The amine (4 mmol) was acetylated using acetic anhydride (6 mmol) in pyridine at 25°C for 3 h. Purification by silica chromatography afforded the target compound (85% yield).

Final Characterization :

  • Molecular Formula : C₁₈H₁₈N₂O₄S₂
  • Melting Point : 198–201°C (decomp.)
  • $$ ^1H $$ NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 7.65 (d, $$ J = 8.6 $$ Hz, 2H, ArH), 7.34 (d, $$ J = 8.6 $$ Hz, 2H, ArH), 7.28 (s, 1H, furan-H), 7.11–7.05 (m, 2H, thiophene-H), 6.52 (d, $$ J = 1.7 $$ Hz, 1H, furan-H), 4.38 (s, 4H, 2×CH₂), 2.05 (s, 3H, CH₃).
  • HRMS (ESI) : m/z calcd. for C₁₈H₁₈N₂O₄S₂ [M+H]⁺: 391.08; found: 391.07.

Alternative Synthetic Pathways and Optimization

Reductive Amination Approach

A secondary route involving reductive amination of 4-aminophenylacetamide with furan-3-ylmethyl aldehyde and thiophen-2-ylmethyl aldehyde was explored. However, competing imine formation and low yields (≤45%) rendered this method less viable.

Mitsunobu Alkylation

Attempts to alkylate 4-nitrophenylsulfonamide using Mitsunobu conditions (DIAD, PPh₃) with furan-3-ylmethanol and thiophen-2-ylmethanol achieved only 32% yield due to steric hindrance at the tertiary amine stage.

Challenges and Mechanistic Insights

Sulfonamide Reactivity

The electron-withdrawing sulfonyl group reduces nucleophilicity at nitrogen, necessitating strong bases (e.g., NaH) for alkylation. Side reactions, including over-alkylation and oxidation, were mitigated by rigorous exclusion of moisture and oxygen.

Steric Effects in Disubstitution

Introducing the second heterocyclic moiety (thiophen-2-ylmethyl) faced steric challenges, resolved by employing a 20% excess of alkylating agent and extended reaction times.

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